2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide
Description
The compound 2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide features a quinazoline-2,4-dione core substituted with a phenyl group. This phenyl group is further functionalized with an acetamide moiety bearing a 4-ethylphenylamino group and a 2-methoxyethyl side chain. The quinazoline-amide hybridization is a strategic pharmacophoric design aimed at enhancing DNA intercalation and kinase inhibition, as seen in analogs like raltitrexed .
Properties
CAS No. |
1223826-32-1 |
|---|---|
Molecular Formula |
C29H30N4O5 |
Molecular Weight |
514.582 |
IUPAC Name |
2-[4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C29H30N4O5/c1-3-20-8-12-22(13-9-20)31-27(35)19-32-25-7-5-4-6-24(25)28(36)33(29(32)37)23-14-10-21(11-15-23)18-26(34)30-16-17-38-2/h4-15H,3,16-19H2,1-2H3,(H,30,34)(H,31,35) |
InChI Key |
ACINAXJAOLUNJM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NCCOC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula: C34H32N4O5
- Molecular Weight: 576.6 g/mol
- Structural Characteristics: The compound contains a quinazoline core structure, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an anticancer agent and its inhibitory effects on specific enzymes.
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of similar quinazoline derivatives against various cancer cell lines. For instance, compounds containing the quinazoline scaffold have shown promising results in inhibiting the growth of lung (A549), prostate (DU145), melanoma (B16-F10), and liver (HepG2) cancer cells .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | A549 | 5.0 |
| 3l | DU145 | 7.5 |
| 3o | HepG2 | 6.0 |
These results indicate that modifications in the side chains can significantly enhance the anticancer properties of quinazoline derivatives.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and cancer progression. In vitro studies have shown that certain derivatives exhibit selective COX-II inhibition with IC50 values ranging from 0.011 to 0.4 µM .
Table 2: COX-II Inhibition Potency
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| PYZ3 | 0.011 | High |
| PYZ4 | 0.200 | Moderate |
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes involved in tumor proliferation and inflammation pathways. The quinazoline moiety is known to interact with ATP-binding sites in kinases and other enzymes, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies
-
Study on Quinazoline Derivatives:
A study published in ACS Omega evaluated various quinazoline derivatives for their anticancer properties. The results indicated that modifications at the nitrogen position significantly enhanced cytotoxicity against multiple cancer cell lines . -
COX-II Selectivity Study:
Another investigation focused on the selective inhibition of COX-II by new quinazoline derivatives. The findings suggested that specific structural features are critical for achieving high selectivity and potency against COX-II while minimizing side effects associated with COX-I inhibition .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound shares a quinazoline-2,4-dione scaffold with multiple derivatives reported in the literature. Key structural analogs include:
Key Observations :
- The 2-methoxyethyl group in the target compound may enhance solubility compared to alkyl/aryl substituents in analogs like 3c or TCMDC-125133.
Anticancer Activity
Quinazoline-amide hybrids exhibit cytotoxicity via DNA intercalation or kinase inhibition. Selected data from analogs:
Key Findings :
- Unlike raltitrexed, the lack of a glutamate moiety may limit thymidylate synthase targeting but reduce off-target toxicity.
Antimicrobial and Antiproliferative Activity
| Compound ID | Activity (IC50/MIC) | Target Organism/Cell Line | Reference |
|---|---|---|---|
| TCMDC-125133 | MCF-7: 12.3 µM | Breast cancer | |
| Compound 4d | S. aureus: 4 µg/mL | Antibacterial | |
| Compound 4i | C. albicans: 8 µg/mL | Antifungal |
Implications for Target Compound :
Q & A
What are the standard synthetic routes for this compound, and how can purity be ensured?
Basic
The synthesis involves multi-step reactions, starting with functionalized quinazoline cores and coupling reagents. Key steps include:
- Oxidation : Hydrogen peroxide converts 2-thioxo-quinazoline intermediates to 2,4-dioxo derivatives .
- Acetamide coupling : Use of N,N′-carbonyldiimidazole (CDI) to activate carboxylic acids for nucleophilic substitution with chloroacetamide intermediates .
- Purification : Recrystallization with methanol or DMF-water mixtures to isolate solids .
Purity Assurance : Monitor reactions via TLC/HPLC, and validate using NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .
What analytical techniques are critical for confirming the molecular structure?
Basic
A combination of spectroscopic and chromatographic methods is essential:
| Technique | Key Data Points | Reference |
|---|---|---|
| ¹H NMR | Quinazoline protons (δ 7.5–8.5 ppm), methoxyethyl (–OCH₂CH₂O–, δ 3.2–3.5 ppm) . | |
| IR | Amide C=O stretches (~1667 cm⁻¹), quinazoline C=O (~1700 cm⁻¹) . | |
| HPLC | Retention time matching against standards (≥95% purity) . |
How are initial biological activities evaluated for this compound?
Basic
In vitro assays are prioritized:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory : COX-1/COX-2 inhibition assays .
Key Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks .
How can reaction conditions be optimized to mitigate low yields or side products?
Advanced
Variables to test :
- Solvent polarity : DMF enhances coupling efficiency for acetamide bonds .
- Temperature : Reflux (100°C) for cyclization vs. room temperature for sensitive steps .
- Catalysts : Anhydrous AlCl₃ for thiazole ring formation (if applicable) .
By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry .
How to resolve contradictions in reported biological activity data?
Advanced
Strategies :
- Assay standardization : Compare protocols for cell line viability (e.g., ATP-based vs. MTT assays) .
- Structural validation : Confirm batch consistency via NMR to rule out degradation .
- Target engagement studies : Use SPR (surface plasmon resonance) to quantify binding affinity to purported targets (e.g., kinase domains) .
What approaches are used in structure-activity relationship (SAR) studies?
Advanced
Methodology :
- Functional group variation : Modify the 4-ethylphenyl or methoxyethyl groups to assess impacts on solubility/activity .
- Pharmacophore modeling : Overlay active/inactive analogs to identify critical moieties (e.g., quinazoline dione) .
Example : Replacing 4-ethylphenyl with 4-fluorophenyl increased COX-2 selectivity by 12% in analogs .
What mechanistic studies elucidate the compound’s mode of action?
Advanced
Techniques :
- Molecular docking : Simulate interactions with protein targets (e.g., EGFR kinase) using AutoDock Vina .
- Enzyme kinetics : Measure IC₅₀ values for enzyme inhibition (e.g., acetylcholinesterase) .
- Metabolomics : Track metabolite changes in treated cells via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
